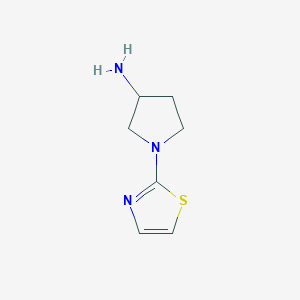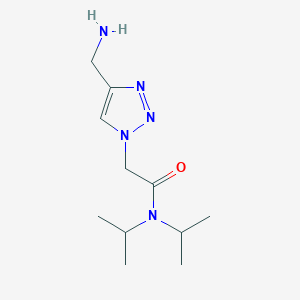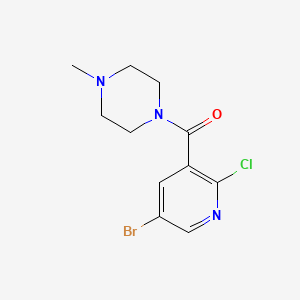
1-(1,3-thiazol-2-yl)pyrrolidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine” are not available, there are general methods for synthesizing similar compounds. For instance, a series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiazole, y compris la 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine, ont été trouvés pour présenter des propriétés antimicrobiennes . Ils ont été utilisés dans le développement de divers médicaments, y compris le sulfathiazole, un médicament antimicrobien .
Activité antirétrovirale
Les dérivés du thiazole ont également été utilisés dans le développement de médicaments antirétroviraux. Par exemple, le Ritonavir, un médicament utilisé dans le traitement du VIH/SIDA, contient une fraction thiazole .
Activité antifongique
Les dérivés du thiazole ont été trouvés pour présenter des propriétés antifongiques. Par exemple, l'Abafungin est un médicament antifongique qui contient une fraction thiazole . De plus, une série de 5-(2-substitués-1,3-thiazol-5-yl)-2-alkoxybenzamides et de 5-(2-N-(aryl substitués)-1,3-thiazol-5-yl)-2-alkoxybenzamides ont été synthétisés et testés pour leur activité antifongique .
Activité anticancéreuse
Les dérivés du thiazole ont été utilisés dans le développement de médicaments anticancéreux. La tiazofurine, un médicament anticancéreux, contient une fraction thiazole . De plus, la modification de composés à base de thiazole à différentes positions a montré la possibilité de générer de nouvelles molécules avec de puissantes activités antitumorales .
Activité anti-Alzheimer
Les dérivés du thiazole ont montré un potentiel dans le traitement de la maladie d'Alzheimer . Le développement de médicaments pour cette application est un domaine de recherche actif.
Activité antihypertensive
Les dérivés du thiazole ont été utilisés dans le développement de médicaments antihypertenseurs . Ces médicaments aident à gérer l'hypertension artérielle.
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour présenter des propriétés antioxydantes . Ils aident à neutraliser les radicaux libres nocifs dans le corps.
Activité anti-inflammatoire
Les dérivés du thiazole ont été utilisés dans le développement de médicaments anti-inflammatoires . Par exemple, le Méloxicam, un médicament anti-inflammatoire, contient une fraction thiazole . De plus, certains dérivés de l'indole contenant une fraction thiazole ont montré des activités anti-inflammatoires et analgésiques .
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The thiazole ring, on the other hand, is involved in various biological activities, including antimicrobial and anti-inflammatory actions . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . Additionally, the thiazole ring’s biological activities, such as anti-inflammatory effects, further contribute to its cellular impact .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, influencing enzyme inhibition or activation . The thiazole ring’s aromaticity and ability to undergo electrophilic and nucleophilic substitutions play a crucial role in its biological activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s stereogenicity can lead to different biological profiles over time . Additionally, the thiazole ring’s stability and degradation patterns contribute to its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. The pyrrolidine ring’s ability to modulate pharmacokinetic profiles is crucial in determining the compound’s dosage effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s stereochemistry plays a significant role in its metabolic interactions . Additionally, the thiazole ring’s involvement in biological activities further affects its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, affecting its localization and accumulation . The thiazole ring’s biological activities also play a role in its transport and distribution patterns .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. The pyrrolidine ring’s stereochemistry influences its subcellular localization . Additionally, the thiazole ring’s biological activities contribute to its localization within cells .
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-1-3-10(5-6)7-9-2-4-11-7/h2,4,6H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQMNRPYHKUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)
![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)


![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)
![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464886.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1464889.png)
![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)
![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)


![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)